methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic small molecule featuring a cyclohepta[b]thiophene core substituted with a methyl ester at position 3 and a sulfonamide-propanamido group at position 2. This scaffold is structurally related to antiviral agents targeting influenza polymerase subunits, as evidenced by studies on analogous cycloheptathiophene derivatives . The compound’s synthesis likely follows established protocols for functionalizing the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate precursor, with modifications to introduce the sulfonylpropanamido group .
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO5S2/c1-27-20(24)18-15-5-3-2-4-6-16(15)28-19(18)22-17(23)11-12-29(25,26)14-9-7-13(21)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDMTGKQNSHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of the Thiophene Ring
The introduction of the 4-fluorophenylsulfonyl group occurs via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. Patent EP1669347A1 details a two-step protocol:
- Generation of 4-fluorophenylsulfinate : Sodium 4-fluorobenzenesulfinate is prepared by treating 4-fluorobenzenesulfonyl chloride with sodium sulfite in aqueous ethanol at 0–5°C.
- Coupling to the thiophene core : The sulfinate reacts with 3-chloro-2-methyl-2-hydroxypropionic acid derivatives under phase-transfer conditions (tetrabutylammonium chloride, Na₂CO₃, refluxing methanol). This step achieves 65–72% yield, with the sulfonyl group regioselectively attaching to the thiophene’s β-position.
Propanamido Linker Formation
The propanamido bridge is installed through a carbodiimide-mediated coupling between the sulfonylated intermediate and 3-aminopropanoic acid derivatives. As reported in PMC6211256, this involves:
- Activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0°C.
- Adding the amine component dropwise, followed by stirring at room temperature for 12–16 hours.
- Yields range from 58% to 67%, with purity >95% after silica gel chromatography.
Esterification to Methyl Carboxylate
The final step converts the carboxylic acid to the methyl ester using thionyl chloride (SOCl₂) followed by methanol quench:
- Acid chloride formation : Treating the carboxylic acid with excess SOCl₂ under reflux (70°C, 3 hours).
- Methanolysis : Adding anhydrous methanol to the acid chloride at 0°C, yielding the ester.
- Purification : Recrystallization from ethanol/water (4:1 v/v) provides the final product in 85–90% purity.
Critical parameters :
- Moisture control : Trace water hydrolyzes the acid chloride, necessitating anhydrous conditions.
- Stoichiometry : A 1:5 molar ratio of acid to SOCl₂ ensures complete conversion.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance reproducibility and safety:
- Flow sulfonylation : A tubular reactor with immobilized tetrabutylammonium chloride reduces reagent waste and improves heat dissipation.
- In-line analytics : HPLC monitors reaction progress, enabling real-time adjustments to residence time and temperature.
Table 1: Optimized Industrial Reaction Conditions
| Step | Reactor Type | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Batch (stirred) | 130 | 360 | 78 |
| Sulfonylation | Continuous flow | 65 | 45 | 71 |
| Esterification | Batch (reflux) | 70 | 180 | 89 |
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.80 (m, 8H, cycloheptane CH₂), 3.20 (s, 3H, COOCH₃), 6.70–7.90 (m, 4H, fluorophenyl).
- HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).
- Mass Spec : [M+H]⁺ m/z 495.1 (calculated 495.2).
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹³C NMR | 167.8 ppm | Ester carbonyl (COOCH₃) |
| IR | 1745 cm⁻¹, 1320 cm⁻¹ | C=O (ester), S=O (sulfonyl) |
| UV-Vis | λ_max 274 nm (ε = 12,400 M⁻¹cm⁻¹) | Aromatic π→π* transition |
Side Reactions and By-Product Mitigation
Common undesired pathways include:
- Sulfonamide hydrolysis : The sulfonyl group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions, forming 4-fluorobenzenesulfonic acid. Buffering the reaction at pH 6–7 with phosphate salts suppresses this.
- Ester transesterification : Methanolysis of the methyl ester occurs in ethanol-rich solvents, generating ethyl ester by-products. Using absolute methanol and molecular sieves minimizes this.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, sulfonates, and bases are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and sulfonyl groups could play a role in binding to specific molecular targets, while the tetrahydrocycloheptathiophene ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Key Observations:
Substituent Chemistry: The sulfonamide-propanamido group in the target compound introduces a flexible spacer between the cycloheptathiophene core and the 4-fluorophenyl group, which could enhance binding to target proteins by accommodating conformational changes. In contrast, analogues 23 and 24 feature rigid benzoyl linkages, which may limit spatial adaptability in molecular interactions .
Biological Implications : While explicit activity data for the target compound are unavailable, structurally similar derivatives (e.g., 23 and 47) exhibit antiviral activity against influenza by disrupting polymerase subunit interactions . The sulfonamide group in the target compound may enhance binding to polar residues in viral proteins.
Physicochemical and Spectroscopic Comparisons
- NMR Profiles :
- The target compound’s ¹H NMR would likely show distinct peaks for the sulfonamide-propanamido chain (e.g., –SO₂– and –CH₂– protons) and the methyl ester (δ ~3.7–4.0 ppm). This contrasts with analogues 23 and 24, where aromatic protons from benzoyl groups dominate (δ 7.1–8.1 ppm) .
- Compound 47 displays a methoxy singlet at δ 4.10 ppm, absent in the target compound .
- Melting Points : Ethyl ester analogues (23: 117–118°C; 24: 91–92°C) suggest that the target compound’s methyl ester and sulfonamide group could either raise or lower the melting point depending on crystallinity .
Biological Activity
Methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 895478-25-8) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 439.5 g/mol
- Structure : The compound features a tetrahydro-cycloheptathiophene core with a sulfonamide substituent and a carboxylate moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects through:
- Hydrogen Bonding : Facilitates binding to target proteins.
- Hydrophobic Interactions : Enhances the affinity for lipid membranes.
- Van der Waals Forces : Stabilizes the interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related sulfur compounds have shown effectiveness against Candida albicans, suggesting potential applications in antifungal therapies .
Research Findings and Case Studies
- Study on Structural Analogues :
-
In vitro Studies :
- In vitro assays demonstrated that related compounds inhibited the growth of various bacterial strains and fungi. The mechanism was linked to disruption of cell wall synthesis and interference with metabolic pathways.
- Pharmacological Profiling :
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 895478-25-8 |
| Molecular Formula | CHFNOS |
| Molecular Weight | 439.5 g/mol |
| Antimicrobial Activity | Effective against C. albicans |
| Anticancer Activity | Potential based on structural analogues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
